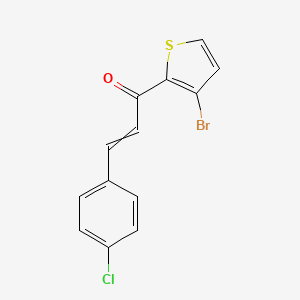
1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromothiophene-2-carbaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted thiophenes or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one
- 1-(3-Chlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- 1-(3-Bromothiophen-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the chalcone structure may result in distinct chemical and biological properties compared to similar compounds.
Actividad Biológica
1-(3-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as BTCP, is a compound of interest due to its diverse biological activities. This article explores the biological activity of BTCP, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
BTCP is characterized by the presence of a bromothiophene moiety and a chlorophenyl group linked by a prop-2-en-1-one structure. Its molecular formula is C13H8BrClOS with a molecular weight of 327.62 g/mol. The compound exhibits significant structural features that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that BTCP exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the bromine and chlorine substituents enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
Anticancer Properties
BTCP has shown promising anti-proliferative effects in cancer cell lines. The compound was tested against several human cancer cell lines, demonstrating significant inhibition of cell growth. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of BTCP against standard antibiotics, it was found that BTCP had comparable or superior efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for conventional antibiotics, indicating its potential as an alternative therapeutic agent .
Study 2: Anticancer Activity
In vitro studies on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines revealed that BTCP significantly inhibited cell viability in a dose-dependent manner. Flow cytometry analysis indicated that treatment with BTCP resulted in increased apoptotic cells, corroborating its role as an anticancer agent. The study concluded that BTCP could be a lead compound for further development in cancer therapy .
Structural Activity Relationship (SAR)
The biological activity of BTCP can be attributed to its structural components. The presence of the bromothiophene ring enhances electron density, facilitating nucleophilic attack on biological targets. The chlorophenyl group contributes to hydrophobic interactions, increasing binding affinity to cellular receptors .
Table 1: Summary of Biological Activities
Propiedades
Número CAS |
648429-63-4 |
|---|---|
Fórmula molecular |
C13H8BrClOS |
Peso molecular |
327.62 g/mol |
Nombre IUPAC |
1-(3-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8BrClOS/c14-11-7-8-17-13(11)12(16)6-3-9-1-4-10(15)5-2-9/h1-8H |
Clave InChI |
MDTCGCSONJTCQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CS2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















